molecular formula C15H21NO2 B4956455 N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine

N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine

Cat. No. B4956455
M. Wt: 247.33 g/mol
InChI Key: JDAYJHHMINLLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine, also known as DMBA, is a synthetic compound that belongs to the class of phenethylamines. It has been widely studied for its potential use in scientific research due to its unique chemical structure and pharmacological properties.

Mechanism of Action

N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine acts as a partial agonist of the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation can result in changes in neuronal excitability, synaptic plasticity, and neurotransmitter release. N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine has also been shown to modulate the activity of other receptors, such as the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine has been shown to induce a range of effects on the brain and behavior, including altered perception, mood, and cognition. It has also been shown to induce changes in neuronal activity, synaptic plasticity, and neurotransmitter release. N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine has been used to study the mechanisms underlying the effects of hallucinogens on the brain and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of this receptor. Another advantage is its stability and ease of synthesis. However, one limitation is the potential for off-target effects on other receptors, which can complicate data interpretation. Another limitation is the potential for toxicity at high doses, which can limit its use in vivo.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine. One area of interest is the development of more selective and potent 5-HT2A receptor agonists for use in research. Another area of interest is the investigation of the long-term effects of N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine on brain and behavior, as well as its potential therapeutic applications. Additionally, future studies could explore the effects of N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine on other physiological systems, such as the immune system and the cardiovascular system.

Synthesis Methods

N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine can be synthesized through various methods, including the reduction of 3,4-dimethoxyphenylacetone with sodium borohydride or lithium aluminum hydride. Another method involves the reductive amination of 3,4-dimethoxyphenylacetone with ammonia and sodium cyanoborohydride. The purity of N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine can be improved through recrystallization or chromatography.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been shown to act as a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological processes such as mood, cognition, and perception. N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine has also been used to study the effects of hallucinogens on the brain and behavior.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-17-14-6-5-12(9-15(14)18-2)16-13-8-10-3-4-11(13)7-10/h5-6,9-11,13,16H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAYJHHMINLLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2CC3CCC2C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.